molecular formula C7H7BrN4O2S B8246647 3-bromo-6-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 508220-98-2

3-bromo-6-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B8246647
CAS No.: 508220-98-2
M. Wt: 291.13 g/mol
InChI Key: FSVIOUDTEDWINL-UHFFFAOYSA-N
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Description

The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its resemblance to purine nucleobases and its broad biological activities, including antitumor, antiviral, and kinase inhibitory properties . 3-Bromo-6-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Figure 1) is a derivative characterized by:

  • Bromine at position 3: Enhances electrophilicity and serves as a handle for cross-coupling reactions.
  • Methanesulfonyl (MeSO₂) at position 6: A strong electron-withdrawing group that stabilizes the aromatic system and improves solubility.
  • Methyl at position 1: Reduces steric hindrance and modulates pharmacokinetic properties.

This compound is hypothesized to exhibit kinase inhibitory activity due to the sulfonyl group’s ability to form hydrogen bonds with ATP-binding pockets .

Properties

IUPAC Name

3-bromo-1-methyl-6-methylsulfonylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4O2S/c1-12-6-4(5(8)11-12)3-9-7(10-6)15(2,13)14/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSVIOUDTEDWINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC(=NC=C2C(=N1)Br)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610732
Record name 3-Bromo-6-(methanesulfonyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

508220-98-2
Record name 3-Bromo-6-(methanesulfonyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-bromo-6-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as 3-amino-1H-pyrazole and 2,4-dichloropyrimidine.

    Introduction of the bromine atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Methanesulfonylation: The methanesulfonyl group can be introduced using methanesulfonyl chloride in the presence of a base such as triethylamine.

    Methylation: The methyl group can be introduced using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

3-bromo-6-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The methanesulfonyl group can undergo oxidation to form sulfone derivatives, while reduction can lead to the formation of sulfide derivatives.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
3-Bromo-6-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine has been studied for its potential as an anticancer agent. It functions primarily as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • HepG-2 (liver cancer)

The compound's mechanism involves binding to the ATP-binding site of CDK2, preventing phosphorylation of downstream targets necessary for cell cycle progression .

Biochemical Research

Enzyme Inhibition
Beyond its anticancer properties, this compound has shown promise as an inhibitor of various enzymes involved in cellular processes. Its ability to modulate enzyme activity makes it a valuable tool for biochemical studies aimed at understanding cellular signaling pathways and disease mechanisms.

Mechanistic Studies
Research indicates that this compound can be utilized to investigate the role of specific kinases in cellular functions and therapeutic responses. This application is crucial for developing targeted therapies in oncology and other fields.

Material Science

Synthesis of Novel Compounds
In the field of organic synthesis, this compound serves as a building block for the creation of more complex molecular structures. Its unique chemical properties allow for the development of derivatives that may exhibit enhanced biological activities or novel functionalities.

Case Studies and Research Findings

Study FocusFindings
Inhibition of CDK2 Demonstrated significant cytotoxicity in MCF-7, HCT-116, and HepG-2 cell lines; effective at low micromolar concentrations .
Mechanistic Insights Binding studies revealed the compound's preference for the ATP-binding site on CDK2, elucidating its role in disrupting cell cycle progression .
Material Applications Utilized as a precursor in synthesizing new pyrazolo[3,4-d]pyrimidine derivatives with potential applications in drug discovery .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

Key analogs and their structural features are summarized in Table 1 :

Table 1: Structural and Functional Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name (CAS No.) Substituents (Position) Key Properties/Activities Reference
3-Bromo-6-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Br (3), MeSO₂ (6), Me (1) Potential kinase inhibition; improved solubility
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Molbank 2021) Cl (4), ClCH₂ (6), Me (1) Intermediate for nucleophilic substitution; antibacterial activity
3-Bromo-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine (73) Br (3), OMe (4) Electron-donating methoxy enhances π-stacking; nucleoside analog
3-Bromo-4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (1378860-94-6) Br (3), Cl (4), MeS (6) Thioether oxidizable to sulfone; prodrug potential
3-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine (100329-87-1) Br (3), NH₂ (6), Me (1) Nucleophilic amine for derivatization; hydrogen bonding in binding
1-(4-Methoxybenzyl)-6-(methylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine (1044139-94-7) 4-MeOBn (1), MeSO₂ (6) Lipophilic benzyl enhances blood-brain barrier penetration
Key Observations:
  • Position 6 Modifications :
    • Methanesulfonyl (MeSO₂) : Enhances solubility and electrostatic interactions compared to methylthio (MeS) or amine (NH₂) groups .
    • Chloromethyl (ClCH₂) : High reactivity for further alkylation or elimination, making it a versatile intermediate .
  • Position 1 Substitutions :
    • Methyl (Me) : Reduces steric bulk compared to 4-methoxybenzyl (4-MeOBn), which increases lipophilicity for CNS-targeted applications .
  • Position 4 Modifications :
    • Chloro (Cl) : Acts as a leaving group for nucleophilic aromatic substitution (e.g., replaced by methoxy in compound 73) .

Biological Activity

3-Bromo-6-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This compound belongs to the pyrazolo[3,4-d]pyrimidine family and is characterized by its unique structural features, including a bromine atom and a methanesulfonyl group. The biological activity of this compound primarily revolves around its role as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

The primary mechanism of action for this compound involves the inhibition of CDK2. By binding to the ATP-binding site of CDK2, this compound prevents the phosphorylation of downstream targets necessary for cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells .

Key Targets

  • Cyclin-Dependent Kinase 2 (CDK2) : Inhibition leads to disruption in cell cycle progression.

Antitumor Activity

Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:

  • MCF-7 (Breast Cancer) : Demonstrated IC50 values indicating potent cytotoxicity.
  • HCT-116 (Colon Cancer) : Significant growth inhibition observed.
  • HepG-2 (Liver Cancer) : Induction of apoptosis noted in treated cells .

The compound's antitumor activity is attributed to its ability to induce apoptosis and inhibit tumor cell proliferation.

Comparative Studies

In comparative studies with similar compounds, this compound showed enhanced activity due to the presence of the methanesulfonyl group at position 6. This modification has been linked to improved binding affinity and selectivity towards CDK2 compared to other pyrazolo derivatives .

Case Studies

Several studies have highlighted the effectiveness of this compound in various experimental setups:

  • Xia et al. Study : Investigated the cytotoxic effects on A549 lung cancer cells, reporting an IC50 value of 49.85 µM for related pyrazole compounds, suggesting a comparative efficacy for 3-bromo derivatives .
  • Fan et al. Study : Focused on the induction of autophagy without apoptosis in specific cancer cell lines, indicating a multifaceted mechanism of action for pyrazolo compounds .

Table of Biological Activity

Cell LineIC50 (µM)Mechanism
MCF-70.46Apoptosis induction
HCT-1160.39Cell cycle arrest
HepG-20.16Inhibition of CDK2
A54949.85Cytotoxicity

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics that enhance its therapeutic potential. Studies indicate that the compound maintains stability in biological systems, allowing for sustained action against target kinases .

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